3-Acetamidophenylboronic acid

Overview

Description

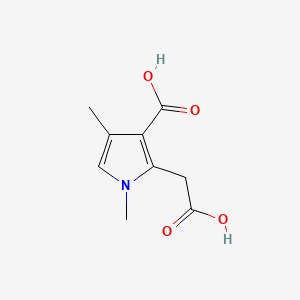

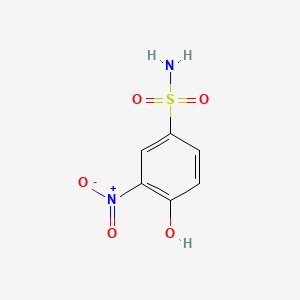

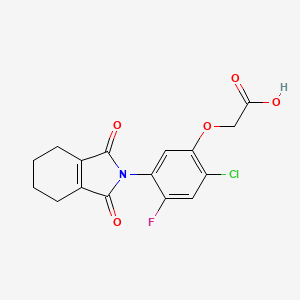

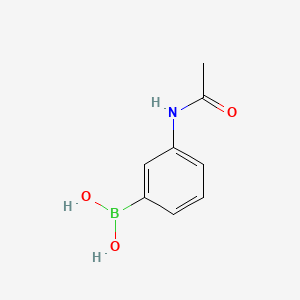

3-Acetamidophenylboronic acid (3-AMPA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of acetaminophen, a commonly used analgesic and antipyretic drug. 3-AMPA is a versatile compound that has been used in a wide range of chemical, biochemical and physiological experiments.

Scientific Research Applications

Novel Synthesis and Applications in Biological and Material Sciences

3-Acetamidophenylboronic acid has been used in novel synthesis methods, such as its perfluoroalkylation with bis(heptafluorobutyryl)peroxide. The resulting perfluoroalkylated phenylboronic acid exhibits a lowered pKa of 6.6, enhancing its binding with polyols under physiological pH. This property expands its applications in both biological and material sciences (Shiino et al., 1993).

Bioconjugation and Carbohydrate Synthesis

The synthesis of o-acetamidophenylboronic acid and its corresponding 1,2-diol cyclic boronates demonstrated enhanced stability against hydrolysis due to an O-B interaction. This stability suggests its potential use as vicinal diol protecting groups in carbohydrate synthesis. Additionally, its incorporation of an amino group opens the possibility for bioconjugation reactions involving carbohydrate moieties (Cai & Keana, 1991).

Electrochemical Applications

Research has shown that p-acetamidophenylboronic acid can undergo electrolytic cleavage of the carbon-boron bond to form p-acetamidophenol at a specific electric potential in neutral pH conditions. This electrochemical reaction is significant for the development of electrically controlled drug delivery systems (Sato et al., 2021).

Catalysis in Organic Synthesis

This compound is also relevant in catalysis for organic synthesis. For instance, its utilization in the Suzuki reaction, a cross-coupling method, has been studied extensively. Theoretical and experimental studies have shown its utility in forming various organic compounds, which are important in numerous chemical syntheses (Goossen et al., 2006).

Environmental Applications

The compound's role in environmental applications, such as in the degradation of pharmaceuticals like acetaminophen in wastewater, has been explored. Studies indicate its potential effectiveness in removing contaminants under specific conditions, contributing to environmental sustainability (Tobajas et al., 2017).

Safety and Hazards

3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

3-Acetamidophenylboronic acid is a reactant involved in the synthesis of a variety of inhibitors . It primarily targets the NR2B subtype of NMDA receptors , which play a crucial role in synaptic plasticity and memory function.

Mode of Action

The compound interacts with its targets by participating in Suzuki-Miyaura coupling reactions . It also undergoes trifluoromethylation , which can enhance the compound’s interaction with its targets and induce changes in their function.

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the synthesis of NR2B subtype of NMDA receptor antagonists , which can have antidepressant activity. It also contributes to the synthesis of biphenylylmethylimidazole derivatives , which can act as 17,20-lyase inhibitors, and (indolyl)-3,5-substituted benzene analogs , which can have antimitotic and antitumor activity.

Pharmacokinetics

Its molecular weight of 17898 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific pathway and target. For example, when it acts as an NR2B subtype of NMDA receptor antagonist, it can potentially exert antidepressant effects . When involved in the synthesis of antimitotic and antitumor analogs, it can contribute to the inhibition of cell division and tumor growth .

Biochemical Analysis

Biochemical Properties

3-Acetamidophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation . Additionally, it has been used in the synthesis of inhibitors for the NR2B subtype of NMDA receptors, which are involved in neurological processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteases within cells, leading to alterations in protein degradation and processing. This can impact cell signaling pathways that rely on protease activity, such as those involved in apoptosis and inflammation . Furthermore, this compound can modulate gene expression by inhibiting proteasome activity, which is responsible for degrading ubiquitinated proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active sites of serine proteases. This interaction inhibits the enzyme’s catalytic activity by blocking the access of substrates to the active site. Additionally, this compound can interact with other biomolecules, such as NMDA receptors, by binding to specific sites and modulating their activity . These interactions can lead to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting protease activity and modulating gene expression . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protease inhibition and protein degradation. It interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the overall metabolic flux within cells . Additionally, the compound can influence metabolite levels by modulating the activity of proteasomes and other protein-degrading complexes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and organelles involved in protein degradation, such as the proteasome. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its role in inhibiting protease activity and modulating cellular processes.

properties

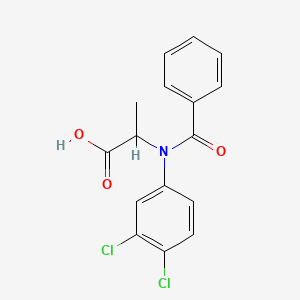

IUPAC Name |

(3-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074678 | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78887-39-5 | |

| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetamidophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.